Comparative Physicochemical Profile: Increased Polarity and Lower Lipophilicity vs. 5-Acetyl-1-methylpyrazole
The introduction of the methoxy group in the target compound relative to 1-(1-methyl-1H-pyrazol-5-yl)ethanone leads to a quantifiable shift in key drug-likeness parameters. The topological polar surface area (TPSA) increases by 9.21 Ų, from 34.89 Ų to 44.1 Ų, while the computed LogP decreases by 0.52 units, from 0.62 to 0.1 [1][2]. This indicates the target compound has significantly higher polarity and aqueous solubility potential, which can be advantageous for synthesizing lead series requiring lower LogP to avoid metabolic liabilities or improve pharmacokinetic profiles.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and LogP |
|---|---|
| Target Compound Data | TPSA: 44.1 Ų; LogP: 0.1 |
| Comparator Or Baseline | 1-(1-Methyl-1H-pyrazol-5-yl)ethanone: TPSA: 34.89 Ų; LogP: 0.62 |
| Quantified Difference | Δ TPSA = +9.21 Ų; Δ LogP = -0.52 |
| Conditions | Data sourced from PubChem (computed using XLogP3 and Cactvs) and ChemTradeHub. |
Why This Matters
A 0.52-unit LogP decrease and a 26% increase in TPSA can dramatically improve aqueous solubility and reduce off-target binding risks, guiding procurement for lead series that need to escape a high-logP liability zone.
- [1] PubChem. Compound Summary for CID 28064456, 2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanone. View Source
- [2] ChemTradeHub. 1-(1-Methyl-1H-pyrazol-5-yl)ethanone (LogP and TPSA). View Source
